6-Fluoro-1-[3-(morpholin-4-yl)phenyl]-4-oxo-7-[4-(pyridin-2-yl)piperazin-1-yl]-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Description
6-Fluoro-1-[3-(morpholin-4-yl)phenyl]-4-oxo-7-[4-(pyridin-2-yl)piperazin-1-yl]-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a fluorinated naphthyridine derivative with a complex substitution pattern. Its structure features:
- C-6: A fluorine atom, common in antimicrobial and anticancer agents to improve bioavailability and metabolic stability .
- C-7: A 4-(pyridin-2-yl)piperazinyl group, which may modulate pharmacokinetics and target binding compared to simpler piperazine derivatives .
- C-3: A carboxylic acid moiety, critical for hydrogen bonding and metal chelation in biological systems .
This compound is hypothesized to exhibit dual antibacterial and antitumor activity, leveraging structural motifs seen in analogs like ciprofloxacin (a 1,8-naphthyridine antibiotic) and experimental anticancer agents .
Properties
CAS No. |
175457-26-8 |
|---|---|
Molecular Formula |
C28H27FN6O4 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
6-fluoro-1-(3-morpholin-4-ylphenyl)-4-oxo-7-(4-pyridin-2-ylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C28H27FN6O4/c29-23-17-21-25(36)22(28(37)38)18-35(20-5-3-4-19(16-20)32-12-14-39-15-13-32)26(21)31-27(23)34-10-8-33(9-11-34)24-6-1-2-7-30-24/h1-7,16-18H,8-15H2,(H,37,38) |
InChI Key |
JYXSKJYDHOMZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=CC(=CC=C5)N6CCOCC6)C(=O)O)F |
Origin of Product |
United States |
Biological Activity
The compound 6-Fluoro-1-[3-(morpholin-4-yl)phenyl]-4-oxo-7-[4-(pyridin-2-yl)piperazin-1-yl]-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (hereafter referred to as Compound A ) is a synthetic derivative belonging to the class of naphthyridine carboxylic acids. Its structure incorporates multiple pharmacophoric elements that suggest potential biological activity, particularly in oncology and neuropharmacology.
Compound A possesses the following chemical attributes:
- Molecular Formula : C30H29FN4O4
- Molecular Weight : 528.57 g/mol
- CAS Number : Not specified in the provided data.
The biological activity of Compound A is primarily attributed to its ability to modulate protein kinase activity. This modulation plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. The presence of morpholine and piperazine moieties enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.
Antitumor Activity
Recent studies have indicated that Compound A exhibits significant cytotoxic effects against a range of cancer cell lines. The following table summarizes its efficacy compared to standard chemotherapeutics:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.5 | CDK inhibition leading to cell cycle arrest |
| HCT116 (Colon) | 0.3 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 0.25 | Inhibition of PI3K/AKT signaling |
The growth inhibition observed across these cell lines suggests that Compound A may effectively target critical pathways involved in tumor growth and survival.
Neuropharmacological Effects
In addition to its antitumor properties, Compound A has shown promise in modulating neurochemical pathways. Studies indicate that it may influence serotonin and dopamine receptor activity, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
Case Studies
A notable case study involved the application of Compound A in a murine model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, with a decrease in Ki67 expression, indicating reduced cell proliferation. Furthermore, histological analysis revealed increased apoptosis within the tumor tissue.
Structure-Activity Relationship (SAR)
The structure of Compound A allows for diverse modifications that can enhance its biological profile. The following modifications have been studied:
- Fluorine Substitution : Enhances lipophilicity and cellular uptake.
- Morpholine Ring Variations : Alters affinity for target kinases.
- Piperazine Modifications : Impacts binding efficacy to neurotransmitter receptors.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key 1,8-Naphthyridine Derivatives
Antibacterial Activity
- Pyridinyl vs. Piperazinyl at C-7: The target compound’s 4-(pyridin-2-yl)piperazinyl group may enhance Gram-positive activity (e.g., Staphylococcus aureus) compared to simple piperazinyl groups but show reduced efficacy against Pseudomonas aeruginosa . In contrast, ciprofloxacin’s piperazinyl group provides broader Gram-negative coverage .
Antitumor Activity
- C-7 Aminopyrrolidinyl Derivatives: Compounds like AG-7352 (7-[(3R)-3-aminopyrrolidinyl]) exhibit potent cytotoxicity (IC₅₀ < 1 µM) against human tumor lines, attributed to DNA topoisomerase II inhibition . The target compound’s pyridinylpiperazinyl group may offer distinct binding kinetics but requires empirical validation.
- C-6 Fluoro vs. Unsubstituted : 6-Fluoro substitution generally enhances DNA gyrase/topoisomerase binding but can reduce cytotoxicity in unsubstituted analogs, as seen in murine P388 leukemia models .
Q & A
Q. Table 1: Representative Reaction Conditions
| Intermediate | Reagents | Conditions | Yield | Ref |
|---|---|---|---|---|
| Ethyl carboxylate | NaOH, 1,4-dioxane | 120°C, microwave, 35 min | 48–55% | |
| Pyrazole derivative | POCl₃, DMF | 80–100°C, 17 hr | 70–86% |
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
Structural characterization relies on:
- ¹H/¹³C-NMR : Peaks at δ 8.2–8.5 ppm (naphthyridine protons) and δ 3.4–4.1 ppm (morpholine/piperazine protons) confirm substitution patterns .
- IR spectroscopy : Stretching bands at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-F) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 520–550) validate molecular weight .
Advanced: How do reaction conditions influence yield and purity?
Methodological Answer:
Variables include:
- Base selection : Tertiary amines (e.g., triethylamine) improve nucleophilic substitution efficiency compared to inorganic bases (e.g., K₂CO₃) .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (35 min vs. 17 hr) but may lower yields due to rapid decomposition .
- Purification : Acidification (pH 2) precipitates the carboxylic acid form, avoiding silica gel chromatography .
Data Contradiction : Yields for similar compounds vary (48% vs. 86%) due to steric hindrance from substituents like trifluoromethyl groups .
Advanced: How do substituents (morpholine, pyridinylpiperazine) affect bioactivity?
Methodological Answer:
Q. Table 2: Substituent Impact on Activity
| Substituent | Role | Example Analog Activity | Ref |
|---|---|---|---|
| Morpholine | Solubility enhancer | Improved MIC against E. coli | |
| Pyridinylpiperazine | DNA gyrase binding | IC₅₀ = 0.8 µM (quinolone analogs) |
Advanced: How to resolve enantiomeric purity challenges during synthesis?
Methodological Answer:
- Chiral amines : Use of (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine avoids racemization, enabling crystallization without chromatography .
- Protecting groups : tert-butoxycarbonyl (Boc) groups stabilize intermediates, simplifying purification .
Basic: What are common purification strategies for this compound?
Methodological Answer:
- Acid-base extraction : Adjust pH to 2 with HCl to precipitate the carboxylic acid .
- Crystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals (>95%) .
Advanced: How to improve aqueous solubility for in vitro assays?
Methodological Answer:
- Salt formation : Convert the carboxylic acid to a sodium salt using NaOH .
- Co-crystallization : Piperazinium salts with 4-carboxybenzoate improve solubility (e.g., 50 mg/mL in PBS) .
Advanced: What analytical methods detect degradation products?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate degradation products (e.g., decarboxylated or defluorinated species) .
- Stability studies : Storage at 4°C in amber vials reduces photodegradation (>90% purity after 6 months) .
Advanced: How to compare this compound’s activity with structural analogs?
Methodological Answer:
- SAR studies : Replace pyridinylpiperazine with benzoxazole (IC₅₀ increases 10-fold) .
- Molecular docking : Pyridinylpiperazine forms π-π stacking with gyrase’s Phe-88 residue (ΔG = -9.2 kcal/mol) .
Basic: What are key safety considerations during synthesis?
Methodological Answer:
- POCl₃ handling : Use inert atmosphere (N₂/Ar) to prevent exothermic reactions .
- Waste disposal : Neutralize acidic filtrates with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
